molecular formula C22H17FN2O3 B2671716 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone CAS No. 477709-15-2

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone

Cat. No.: B2671716
CAS No.: 477709-15-2
M. Wt: 376.387
InChI Key: LOSJBYOUSNTZHR-UHFFFAOYSA-N
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Description

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone is a chemical compound with the CAS Registry Number 477709-15-2 and a molecular weight of 376.38 g/mol . Its molecular formula is C₂₂H₁₇FN₂O₃ . This compound features a complex structure incorporating biphenyl, pyrazole, and furan moieties, which are of significant interest in medicinal chemistry and drug discovery research. The compound is offered by several suppliers with purities available at 98% and >90% . It is available for purchase in various quantities, typically ranging from 1 mg to 1 g, to suit different research and development needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the product's safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-15(20-11-12-25(24-20)22(26)21-8-5-13-27-21)28-17-9-10-18(19(23)14-17)16-6-3-2-4-7-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJBYOUSNTZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2=CC=CO2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-fluoro[1,1’-biphenyl]-4-ol, which is then reacted with an appropriate alkylating agent to introduce the ethyl group. This intermediate is further reacted with 1H-pyrazole under suitable conditions to form the pyrazole derivative. Finally, the furan moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The molecule contains three distinct reactive regions:

  • Biphenyl ether : Susceptible to electrophilic aromatic substitution (EAS) at the fluorine-substituted ring.

  • Pyrazole ring : Nitrogen-rich heterocycle prone to nucleophilic substitution or coordination with metals .

  • Furyl methanone : The ketone group and furan ring enable condensation or redox reactions .

Functional Group Reactivity Type Potential Reactions
Biphenyl ether (2-fluoro)Electrophilic substitutionFluorine displacement via SNAr under basic conditions
Pyrazole (1H)Metal coordinationPd-catalyzed cross-couplings (e.g., Suzuki-Miyaura)
Furyl methanoneNucleophilic acyl substitutionReaction with amines to form amides

Formation of the Biphenyl Ether Linkage

The biphenyl ether segment is synthesized via Ullmann or SNAr coupling between 2-fluoro-4-bromobiphenyl and ethanol derivatives. Fluorine acts as an activating group, enhancing reactivity toward nucleophilic displacement .

Pyrazole Ring Functionalization

The pyrazole ring is introduced through cyclocondensation of hydrazines with β-keto esters. The 1H-pyrazole nitrogen can participate in Pd-catalyzed cross-couplings, as demonstrated in analogous COX-II inhibitors . For example:

text
Pyrazole intermediate + Pd(PPh3)4 → Coupling with aryl halides[5]

Furyl Methanone Modifications

The furyl methanone group is synthesized via Friedel-Crafts acylation of furan with benzoyl chloride derivatives. The ketone undergoes nucleophilic attack by Grignard reagents or hydrides (e.g., NaBH4) .

Stability and Degradation Pathways

  • Hydrolysis : The biphenyl ether hydrolyzes under strong acidic conditions (e.g., HCl/EtOH, 80°C) .

  • Oxidation : The furan ring undergoes peroxidation to form diketones .

Condition Degradation Product Reference
Acidic hydrolysis2-Fluoro-[1,1'-biphenyl]-4-ol
Oxidative (H2O2)2-Furyl diketone

Biological Activity and Reaction Implications

Analogous compounds (e.g., PYZ44 ) inhibit COX-II via π-π stacking with biphenyl groups and hydrogen bonding through pyrazole. The furyl methanone enhances solubility, critical for in vivo efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research indicates that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds similar to (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone have demonstrated efficacy against various fungal strains, including Candida albicans and Cryptococcus neoformans. Studies highlight that modifications in the pyrazole structure can enhance antifungal activity through specific interactions with fungal cell membranes and metabolic pathways .

Thrombin Inhibition
Recent studies have investigated pyrazole derivatives as potential thrombin inhibitors. The ability of these compounds to inhibit thrombin is crucial for developing new antithrombotic therapies. The structure of this compound suggests that it could be modified to enhance its inhibitory effects on thrombin, potentially leading to new treatments for thrombotic diseases .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have shown promise in reducing inflammatory responses in various models. The structural features of these compounds may allow them to interact with inflammatory pathways effectively, making them candidates for further research in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce the biphenyl and furan moieties.

The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice to improve yield and purity.

Activity Type Target Organism/Pathway IC50/MIC Values Reference
AntifungalCandida albicans0.0156 - 0.5 μg/mL
Thrombin InhibitionHuman thrombinIC50 = 0.5 μM
Anti-inflammatoryInflammatory cytokinesVaries by compound

Mechanism of Action

The mechanism of action of (3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. The furan ring may also contribute to the binding affinity through π-π interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Methanone Derivatives

Key analogs differ in the aryl group attached to the methanone:

Compound Name Substituent Molecular Weight Key Properties/Activity Reference
Target Compound 2-Furyl ~404.3 (calc.) Enhanced π-interactions -
(4-Iodophenyl) Analog 4-Iodophenyl 512.31 Increased steric bulk; radioimaging potential
(Phenyl) Methanone Analog Phenyl ~434.3 (calc.) Baseline lipophilicity
[1,1'-Biphenyl]-4-carboxamide Derivative Biphenyl-4-carboxamide 300.31 Improved crystallinity

The 2-furyl group in the target compound offers a balance between electron-richness and steric demand compared to bulkier iodophenyl or rigid biphenyl groups. This may optimize receptor binding in therapeutic contexts, as seen in related pyrazole-based analgesics.

Core Structural Modifications

  • Triazole vs. Pyrazole : Triazole analogs () exhibit higher metabolic stability due to additional hydrogen-bonding sites but reduced conformational flexibility compared to pyrazoles.
  • Biphenyl-Oxyethyl Linker: Compounds retaining this linker (e.g., ) show improved bioavailability over non-fluorinated analogs, attributed to fluorine’s electronegativity enhancing membrane permeability.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: The 2-fluoro substituent on the biphenyl ring () reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
  • Aryl Methanone Effects: Replacement of 2-furyl with nitro groups () or trifluoromethyl () alters electron distribution, affecting binding to targets like cyclooxygenase (COX) or serotonin receptors.
  • Pyrazole Position : 1H-pyrazole substitution (vs. 4,5-dihydro derivatives in ) enhances planarity, critical for π-stacking in enzyme active sites.

Pharmacological and Physicochemical Properties

  • Solubility : The 2-furyl group improves aqueous solubility (logP ~3.2 estimated) compared to iodophenyl analogs (logP ~5.1).
  • Thermal Stability: Crystallographic data () suggest that methanone derivatives with smaller substituents (e.g., furyl) exhibit lower melting points (~150–160°C) than iodophenyl analogs (mp >200°C).
  • Biological Activity : Flurbiprofen-derived hybrids () demonstrate COX-2 inhibition (IC₅₀ ~0.8 µM), while furyl-containing analogs may target dual COX/5-lipoxygenase pathways due to redox-active furan rings.

Biological Activity

The compound (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone , with CAS number 477709-71-0, is a synthetic molecule notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic Substitution : The fluoro-substituted biphenyl unit undergoes nucleophilic attack to form the ether linkage.
  • Pyrazole Ring Formation : The pyrazole moiety is synthesized through cyclization reactions involving hydrazines.
  • Carbonyl Incorporation : The final structure is completed by adding the furan-derived carbonyl group.

Careful control of reaction conditions such as temperature and solvent choice is crucial for high yield and purity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Similar pyrazole derivatives showed potent antiproliferative effects against various human cancer cell lines, with IC50 values often in the low micromolar range. For example, one study reported a derivative with an IC50 < 0.01 µM against multiple cancer types .
CompoundCell LineIC50 (µM)
Example AMDA-MB-4350.229
Example BHCT116<0.01

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The fluoro-substituted biphenyl moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
  • Enzyme Modulation : The pyrazole ring can participate in hydrogen bonding or metal coordination, modulating enzyme activities involved in cancer progression .

Case Studies

Several studies have focused on related compounds to elucidate their biological activities:

  • Antimalarial Activity : A study highlighted that nitrogenous heterocycles similar to our compound exhibited promising antimalarial properties with selectivity indices indicating potential therapeutic applications against resistant strains .
  • Antidepressant Potential : Compounds containing similar heterocyclic frameworks have been evaluated for their antidepressant effects, demonstrating significant inhibition of serotonin reuptake, which may provide insights into the potential mood-modulating effects of this compound .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation to introduce the furyl-methanone moiety (analogous to methods for fluorophenyl ethanones in ).
  • Nucleophilic substitution for the 2-fluoro[1,1'-biphenyl]-4-yl ether linkage, using catalysts like K₂CO₃ in DMF at 80–100°C (similar to biphenyl ether formation in ).
  • Pyrazole ring closure via cyclocondensation of hydrazines with diketones (referencing pyrazole synthesis in ).

Optimization Strategies:

  • Use high-purity anhydrous solvents (e.g., ethanol, DMF) to minimize side reactions.
  • Monitor reaction progress via HPLC () with C18 columns and UV detection at 254 nm.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., furyl protons at δ 6.3–7.4 ppm, biphenyl fluorine coupling in ¹⁹F NMR) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazole and biphenyl regions.
  • FTIR: Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹ .
  • HPLC-MS: Use reverse-phase C18 columns with ESI+ ionization to confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity for target proteins?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Docking (AutoDock Vina): Simulate interactions with biological targets (e.g., kinases) using crystal structures from the PDB. Adjust protonation states with PROPKA for physiological accuracy .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Statistical Tools: Apply ANOVA with post-hoc Tukey tests to assess significance of inter-study variability .

Q. What experimental designs are recommended for studying environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in buffers (pH 4–9) at 37°C for 48h, analyzing degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the ether linkage) .
  • Photodegradation: Expose to UV light (λ = 254 nm) in aqueous/organic solvents, monitoring by GC-MS for radical-mediated breakdown products.
  • Ecotoxicology: Use Daphnia magna or algal growth inhibition assays (OECD Guidelines 201/202) to assess acute toxicity .

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